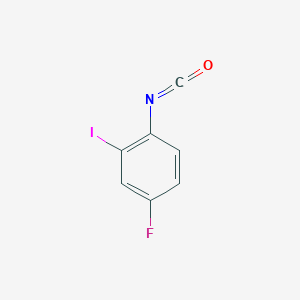
(4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-nitrophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-nitrobenzenemethanol is a chemical compound with the molecular formula C14H23NO4Si. It is characterized by the presence of a nitro group, a silyl ether group, and a benzenemethanol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-nitrobenzenemethanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and silylation processes. These methods are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-nitrobenzenemethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The silyl ether group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles such as sodium azide, and acids or bases for hydrolysis. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include amino derivatives, substituted benzenemethanols, and deprotected alcohols .
Wissenschaftliche Forschungsanwendungen
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-nitrobenzenemethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-nitrobenzenemethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The silyl ether group can be hydrolyzed to release the active alcohol, which can then participate in further biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, cis-: Similar in structure but with a cyclohexanol moiety instead of a benzenemethanol moiety.
4-((tert-Butyldimethylsilyl)oxy)methyl)aniline: Contains an aniline group instead of a nitro group.
Uniqueness
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-nitrobenzenemethanol is unique due to the combination of its nitro group and silyl ether group, which confer distinct reactivity and potential for diverse chemical transformations .
Eigenschaften
Molekularformel |
C14H23NO4Si |
|---|---|
Molekulargewicht |
297.42 g/mol |
IUPAC-Name |
[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-nitrophenyl]methanol |
InChI |
InChI=1S/C14H23NO4Si/c1-14(2,3)20(4,5)19-10-12-7-6-11(9-16)8-13(12)15(17)18/h6-8,16H,9-10H2,1-5H3 |
InChI-Schlüssel |
QLIDJQGKQMJEPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


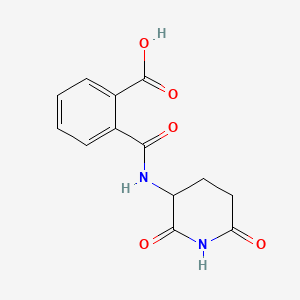
![6Thia-1-azaspiro[3.3]heptane 6,6-dioxide;2,2,2-trifluoroacetic acid](/img/structure/B13919789.png)
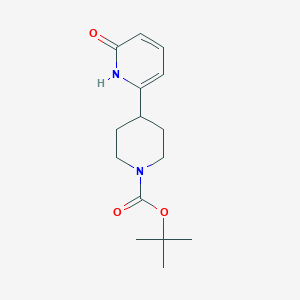

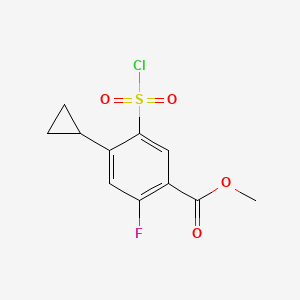
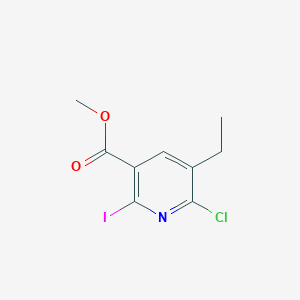
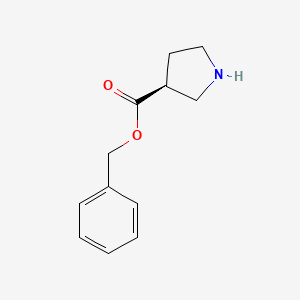

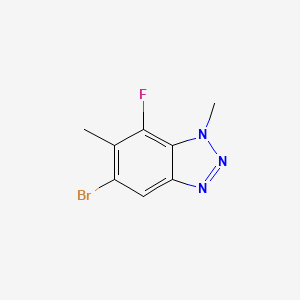
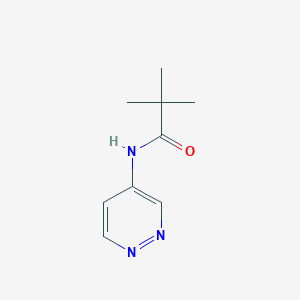

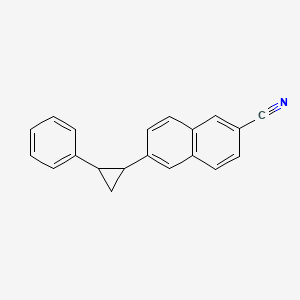
![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)
